- Preparation of azepanylsulfonyl diarylamides and related compounds for mono- and combination therapy of hepatitis B infections, United States, , ,
Cas no 95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate)
95656-86-3 structure
Product Name:Tert-butyl N-(2-hydroxypropyl)carbamate
كاس عدد:95656-86-3
وسط:C8H17NO3
ميغاواط:175.225482702255
MDL:MFCD02093569
CID:799678
PubChem ID:9920508
Update Time:2024-10-25
Tert-butyl N-(2-hydroxypropyl)carbamate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(BOC-AMINO)-2-PROPANOL
- Carbamic acid, N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester
- tert-Butyl (2-hydroxypropyl)carbamate
- tert-butyl 2-hydroxypropylcarbamate
- tert-Butyl N-(2-hydroxypropyl) carbamate
- (+/-)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
- (+/-)-1-(tert-butoxycarbonylamino)propan-2-ol
- (+/-)-tert-butyl (2-hydroxypropyl)carbamate
- 1-t-butoxycarbonylamino-2-propanol
- N-Boc-1-amino-2-propanol
- N-tert-butoxycarbonyl-2-hydroxypropylamine
- 1-(tert-Butoxycarbonylamino)-2-propanol
- N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester
- Tert-butyl N-(2-hydroxypropyl)carbamate
- tert-ButylN-(2-hydroxypropyl)carbamate
- (2-Hydroxy-propyl)-carbamic acid tert-butyl ester
- tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
- tert-Butyl (S)-(2-hydroxypropyl)carbamate
- tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
- 1,1-Dimethylethyl N-(2-hydroxypropyl)carbamate (ACI)
- Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)
- (2-Hydroxypropyl)carbamic acid tert-butyl ester
- 1-((tert-Butoxycarbonyl)amino)-2-propanol
- SB44726
- tert-Butyl(2-hydroxypropyl)carbamate
- Carbamic acid,N-(2-hydroxypropyl)-,1,1-dimethylethyl ester
- Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester
- MFCD04974340
- AKOS009531792
- [rac]-(2-hydroxy-propyl)-carbamic acid tert-butyl ester
- DB-005481
- SY052818
- (S)-1-(Boc-amino)-2-propanol
- SY096833
- (2-hydroxy-propyl)-carbamic acid t-butyl ester
- MFCD04974338
- DTXSID90432795
- DS-16462
- tert-butyl N-(2-hydroxypropyl)-carbamate
- SCHEMBL223317
- tert-Butyl N-(2-hydroxypropyl)carbamate, 98%
- ALBB-030107
- CS-0046742
- EN300-95742
- 95656-86-3
- rac-2-hydroxy-propyl-carbamic acid tert-butyl ester
- SY096832
- tert-butyl-N-(2-hydroxypropyl)carbamate
- tert-Butyl 2-hydroxypropylcarbamate, AldrichCPR
- MFCD02093569
- B2418
- SB44717
-
- MDL: MFCD02093569
- نواة داخلي: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
- مفتاح Inchi: YNJCFDAODGKHAV-UHFFFAOYSA-N
- ابتسامات: O=C(NCC(C)O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 175.12100
- النظائر كتلة واحدة: 175.12084340g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 4
- تعقيدات: 151
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 58.6
- تهمة السطحية: 0
- tautomeric العد: 2
- إكسلوغ 3: 0.7
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 1.02
- انكسار: 1.4450-1.4490
- بسا: 58.56000
- لوغب: 1.28280
- الذوبان: 未确定
Tert-butyl N-(2-hydroxypropyl)carbamate أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303+H313+H333
- تحذير: P264+P280+P305+P351+P338+P337+P313
- رمز الفئة الخطرة: 25-41
- تعليمات السلامة: 26-39
-
تحديد البضائع الخطرة:
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl N-(2-hydroxypropyl)carbamate بيانات الجمارك
- رمز النظام المنسق:2924199090
- بيانات الجمارك:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tert-butyl N-(2-hydroxypropyl)carbamate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228352-1g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 1g |
£22.00 | 2022-02-28 | |
| Fluorochem | 228352-5g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 5g |
£84.00 | 2022-02-28 | |
| Fluorochem | 228352-10g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 10g |
£155.00 | 2022-02-28 | |
| Fluorochem | 228352-25g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 25g |
£242.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162618-5G |
Tert-butyl N-(2-hydroxypropyl)carbamate |
95656-86-3 | 98% | 5g |
¥466.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162618-25G |
Tert-butyl N-(2-hydroxypropyl)carbamate |
95656-86-3 | 98% | 25g |
¥1864.90 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-1g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 1g |
¥80.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-250mg |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 250mg |
¥33.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-5g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 5g |
¥191.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20875-100g |
tert-Butyl (2-hydroxypropyl)carbamate |
95656-86-3 | 95% | 100g |
¥3792.0 | 2024-07-18 |
Tert-butyl N-(2-hydroxypropyl)carbamate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 5 h, 30 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 5 h, 30 °C
المراجع
- Preparation of azepane derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, rt
المراجع
- Preparation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one compounds and their use as negative allosteric modulators of mGluR2 receptors, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: Methanol , Water ; 3 h, rt
المراجع
- Preparation of aminobutanoic acid amide derivatives as dipeptidyl peptidase IV (DPPIV) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Dichloromethane ; rt; 18 h, rt
المراجع
- Multi-arm polymeric prodrug conjugates of pemetrexed-based compounds as drug delivery systems for lung cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 18 h, 0 °C
المراجع
- Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence, Tetrahedron Letters, 2015, 56(8), 1025-1029
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: Triethylamine Solvents: Tetrahydrofuran ; 25 °C
المراجع
- Chemical blowing agent and thermally expandable thermoplastic composition, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 0.5 h, 0 °C; overnight, rt
المراجع
- Preparation of cyanopyrrolidine and cyanothiazolidine derivatives as insulin sensitizers and dipeptidyl peptidase-IV inhibitors, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Methanol ; rt; 30 min, 60 °C
المراجع
- Process for the preparation of enantiopure 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Acetonitrile ; rt; 3 h, rt
المراجع
- A Deeper Insight into the Postpolymerization Modification of Polypenta Fluorophenyl Methacrylates to Poly(N-(2-Hydroxypropyl) Methacrylamide), Macromolecular Rapid Communications, 2014, 35(17), 1522-1527
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
المراجع
- Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants, Quimica Nova, 2002, 25(6), 921-925
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane
المراجع
- Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones, Journal of the Chemical Society, 2001, (16), 1916-1928
طريقة الإنتاج 13
رد فعل الشرط
1.1 Solvents: Ethanol ; 12 h, rt
المراجع
- Hydrogen-Bonding-Driven Enantioselective Resolution against the Kazlauskas Rule To Afford γ-Amino Alcohols by Candida rugosa Lipase, ChemBioChem, 2015, 16(1), 77-82
طريقة الإنتاج 14
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran , Water ; 2 h, 23 °C
المراجع
- Hexahydro-1H-Isoindolinone-Like Scaffolds from Electronically Deactivated and Sterically Hindered Dienes: Synthesis in the Context of Muironolide A, Synthesis, 2015, 47(18), 2756-2766
طريقة الإنتاج 15
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → rt; 18 h, rt
المراجع
- SnAP reagents for the synthesis of piperazines and morpholines, Organic Letters, 2014, 16(4), 1236-1239
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, 20 °C
المراجع
- Polyfluorinated arylpyrazolopyrimidine compounds acting as Bruton's tyrosine kinase inhibitors and their preparation, United States, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, 20 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
المراجع
- Polyfluorinated pyrazolopyrimidines as Bruton's tyrosine kinase inhibitors useful in treatment of various disease and their preparation, World Intellectual Property Organization, , ,
Tert-butyl N-(2-hydroxypropyl)carbamate Raw materials
Tert-butyl N-(2-hydroxypropyl)carbamate Preparation Products
Tert-butyl N-(2-hydroxypropyl)carbamate الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
رقم الطلب:A11163
حالة المخزون:in Stock
كمية:25g/100g
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 21:12
الأسعار ($):191.0/762.0
بريد إلكتروني:sales@amadischem.com
Tert-butyl N-(2-hydroxypropyl)carbamate الوثائق ذات الصلة
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate) منتجات ذات صلة
- 119768-44-4(Boc-(R)-1-amino-2-propanol)
- 144912-84-5(tert-butyl N-(3-amino-2-hydroxypropyl)carbamate)
- 161513-47-9((S)-N-Boc-2,3-epoxypropylamine)
- 167938-56-9(Boc-(S)-1-amino-2-propanol)
- 115198-80-6(tert-Butyl N-(Oxiran-2-ylmethyl)carbamate)
- 185426-13-5(Carbamic acid,[(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI))
- 148983-25-9(Carbamic acid,N-[(2S)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester)
- 148983-23-7(Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester)
- 183059-24-7(Tert-Butyl 2-hydroxy-2-methylpropylcarbamate)
- 149057-20-5(tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
نقاء:99%/99%
كمية:25g/100g
الأسعار ($):191.0/762.0